3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thieno[3,2-d]pyrimidine derivative.
Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where an appropriate azetidinyl precursor reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidinyl-thieno[3,2-d]pyrimidine intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photodynamic properties and potential use in cancer therapy.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Studied for its antioxidant properties.
Uniqueness
3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-15-5-2-13(3-6-15)4-7-17(24)22-14-10-23(11-14)19-18-16(8-9-26-18)20-12-21-19/h2-3,5-6,8-9,12,14H,4,7,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBFHKFDHAHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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